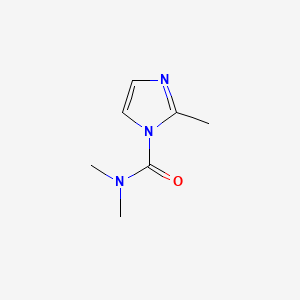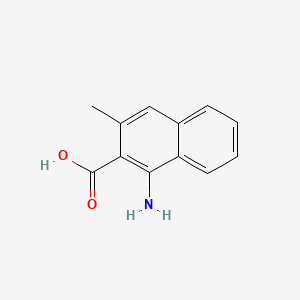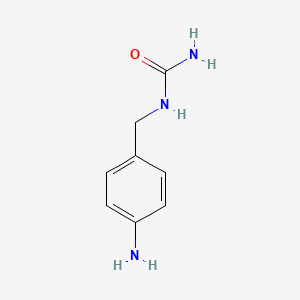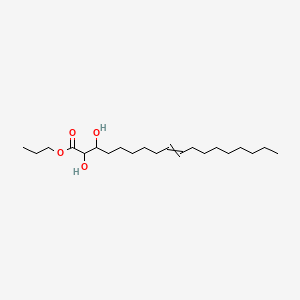
Acetyl-(N-methyl)tyrosyl-valyl-alanyl-aspartal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyl-N-methyl-tyrosyl-valyl-alanyl-aspartyl-aldehyde (pseudo acid) is a synthetic peptide-aldehyde derivative.
Preparation Methods
The synthesis of acetyl-N-methyl-tyrosyl-valyl-alanyl-aspartyl-aldehyde (pseudo acid) involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis techniques. The process typically includes the following steps:
Solid-Phase Peptide Synthesis (SPPS): The peptide chain is assembled on a solid support, with each amino acid being added sequentially.
Cleavage from the Resin: The completed peptide is cleaved from the solid support using a suitable cleavage reagent.
Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC).
Aldehyde Formation: The terminal aspartic acid residue is converted to an aldehyde group through oxidation.
Chemical Reactions Analysis
Acetyl-N-methyl-tyrosyl-valyl-alanyl-aspartyl-aldehyde (pseudo acid) undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The peptide can undergo substitution reactions at various positions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various nucleophiles such as amines and thiols.
Scientific Research Applications
Acetyl-N-methyl-tyrosyl-valyl-alanyl-aspartyl-aldehyde (pseudo acid) has several scientific research applications, including:
Apoptosis Research: It is used to study the role of caspases in apoptosis by inhibiting their activity.
Disease Models: The compound is used in models of neurodegenerative diseases, cancer, and immune disorders to investigate the involvement of caspases.
Drug Development: It serves as a positive control in evaluating the effectiveness of potential anti-apoptotic drugs.
Mechanism of Action
The mechanism of action of acetyl-N-methyl-tyrosyl-valyl-alanyl-aspartyl-aldehyde (pseudo acid) involves the inhibition of caspases, particularly caspase-1. The compound binds to the active site of the enzyme, preventing it from cleaving its natural substrates. This inhibition blocks the apoptotic signaling pathway, thereby preventing programmed cell death .
Comparison with Similar Compounds
Acetyl-N-methyl-tyrosyl-valyl-alanyl-aspartyl-aldehyde (pseudo acid) is unique due to its specific inhibition of caspase-1. Similar compounds include:
Acetyl-tyrosyl-valyl-alanyl-aspartyl-aldehyde: Lacks the N-methyl group, resulting in different inhibitory properties.
Z-Val-Ala-Asp-fluoromethylketone: Another caspase inhibitor with a different chemical structure and mechanism of action.
These comparisons highlight the specificity and potency of acetyl-N-methyl-tyrosyl-valyl-alanyl-aspartyl-aldehyde (pseudo acid) in inhibiting caspase-1 .
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[acetyl(methyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O8/c1-13(2)21(24(36)25-14(3)22(34)26-17(12-29)11-20(32)33)27-23(35)19(28(5)15(4)30)10-16-6-8-18(31)9-7-16/h6-9,12-14,17,19,21,31H,10-11H2,1-5H3,(H,25,36)(H,26,34)(H,27,35)(H,32,33)/t14-,17-,19-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYDKJCHUAGGDW-VJARNRFFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC1=CC=C(C=C1)O)N(C)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N(C)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B573759.png)

![2h-2,6-Methanofuro[2,3-c]pyridine](/img/structure/B573767.png)




